molecular formula C9H14N2O3 B3843672 1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one

1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one

Cat. No.: B3843672
M. Wt: 198.22 g/mol
InChI Key: HCIQWAQDKKPTED-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one is a heterocyclic compound with a unique structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one typically involves the oxidation of precursor compounds. One common method involves the use of monoperphthalic acid as an oxidizing agent . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various quinoxaline derivatives, while reduction reactions can produce different hydroquinoxaline compounds.

Scientific Research Applications

1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share a similar core structure and may have comparable chemical and biological properties.

    Hydroquinoxaline compounds: These are reduced forms of quinoxaline derivatives and may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h7-8,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIQWAQDKKPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2CCCCC2N(C1=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Reactant of Route 2
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Reactant of Route 3
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Reactant of Route 4
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Reactant of Route 5
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one
Reactant of Route 6
1-Hydroxy-3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-4-ium-2-one

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